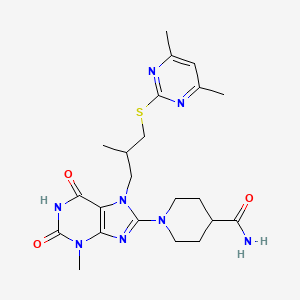

1-(7-(3-((4,6-dimethylpyrimidin-2-yl)thio)-2-methylpropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

Description

The compound 1-(7-(3-((4,6-dimethylpyrimidin-2-yl)thio)-2-methylpropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a structurally complex molecule featuring a purine core fused with a pyrimidine-thioether substituent and a piperidine-4-carboxamide moiety. Its design integrates heterocyclic motifs known for diverse pharmacological activities. The purine scaffold is modified at the 7-position with a branched thioether chain bearing a 4,6-dimethylpyrimidin-2-yl group, which may enhance lipophilicity and binding specificity .

Properties

IUPAC Name |

1-[7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2-methylpropyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N8O3S/c1-12(11-34-20-24-13(2)9-14(3)25-20)10-30-16-18(28(4)22(33)27-19(16)32)26-21(30)29-7-5-15(6-8-29)17(23)31/h9,12,15H,5-8,10-11H2,1-4H3,(H2,23,31)(H,27,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXPHXYTRVJCJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(C)CN2C3=C(N=C2N4CCC(CC4)C(=O)N)N(C(=O)NC3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(7-(3-((4,6-dimethylpyrimidin-2-yl)thio)-2-methylpropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining a piperidine ring with a pyrimidine moiety and a tetrahydro-purine derivative. Its IUPAC name highlights the various functional groups present, which contribute to its biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C20H30N4O3S |

| Molecular Weight | 402.55 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For instance, compounds with similar structures have demonstrated inhibitory effects on cholinesterase enzymes, which are important for neurotransmission .

- Receptor Modulation : The presence of the pyrimidine and piperidine rings suggests potential interactions with neurotransmitter receptors and other signaling pathways. This could lead to modulation of cellular responses in various biological systems .

- Antiproliferative Activity : Similar compounds have been evaluated for their antiproliferative effects against cancer cell lines. Preliminary studies suggest that this compound may exhibit cytotoxicity against specific cancer types through mechanisms that are yet to be fully elucidated .

Anticancer Activity

Recent studies have focused on evaluating the anticancer properties of related compounds. For example, a study on fluorinated derivatives showed significant antiproliferative activity against breast and lung cancer cells . While specific data on the compound is limited, its structural analogs suggest potential effectiveness in cancer treatment.

Enzyme Inhibition Studies

Research indicates that compounds with similar thiol and pyrimidine functionalities exhibit moderate to significant inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, one study reported IC50 values indicating effective inhibition of BChE by related thio compounds .

Case Studies

- Synthesis and Biological Evaluation : A study synthesized several derivatives based on the 4,6-dimethylpyrimidine scaffold and evaluated their biological activities. The results indicated that modifications in the side chains significantly affected their enzyme inhibitory activities .

- Structure-Activity Relationship (SAR) : Research has explored the SAR of pyrimidine-based compounds to identify key structural features that enhance biological activity. The presence of specific substituents was found to correlate with increased potency against certain biological targets .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the incorporation of the pyrimidine moiety is known to enhance the cytotoxic effects against various cancer cell lines. In vitro studies have shown that derivatives of pyrimidine can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms .

Antiviral Properties

Research has demonstrated that compounds featuring a purine scaffold can act as antiviral agents. The specific structure of this compound may allow it to inhibit viral replication by mimicking nucleotide substrates essential for viral RNA synthesis. Preliminary results suggest that it could be effective against RNA viruses .

Enzyme Inhibition

Kinase Inhibition

The piperidine and purine components of this compound suggest potential as a kinase inhibitor. Kinases play crucial roles in signaling pathways related to cell growth and proliferation. Inhibitors targeting specific kinases are valuable in treating cancers and other diseases characterized by abnormal cell signaling .

Neuropharmacology

Cognitive Enhancement

There is emerging evidence that certain piperidine derivatives can enhance cognitive function and memory retention. This compound's structural features may contribute to neuroprotective effects or modulation of neurotransmitter systems, making it a candidate for further exploration in treating neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound involves several steps including the formation of thioether linkages and the introduction of functional groups through various chemical reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds .

-

Anticancer Efficacy

A study conducted on similar compounds showed a significant reduction in cell viability in breast cancer cell lines when treated with pyrimidine derivatives. The mechanism was attributed to apoptosis induction via mitochondrial pathways . -

Antiviral Mechanism Exploration

Research on related purine analogs revealed their ability to inhibit viral polymerases effectively, suggesting that our compound could share similar mechanisms of action against specific viral targets . -

Neuroprotective Effects

A study investigating piperidine derivatives found improvements in memory retention in animal models when administered prior to cognitive tasks, indicating potential therapeutic uses in Alzheimer's disease .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

To optimize synthesis, employ a combination of one-pot reactions (e.g., Mannich-type condensations for pyrimidine-thioether linkages) and iterative statistical design of experiments (DoE). For example:

- Use fractional factorial designs to screen critical variables (e.g., temperature, solvent polarity, stoichiometry of 4,6-dimethylpyrimidin-2-thiol).

- Apply response surface methodology (RSM) to refine reaction conditions, as demonstrated in analogous purine derivatives .

- Monitor intermediates via H NMR (e.g., characteristic shifts for purine C8-proton at δ 8.2–8.5 ppm and piperidine carboxamide NH at δ 6.8–7.1 ppm) to validate stepwise coupling .

Q. What analytical techniques are most reliable for characterizing structural integrity and purity?

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H] with <2 ppm error).

- Multinuclear NMR (1D H, C, 2D COSY/HSQC) to resolve stereochemical ambiguities, particularly for the tetrahydro-1H-purin core and piperidine carboxamide .

- HPLC-PDA (≥98% purity, C18 column, 0.1% TFA in HO/MeCN gradient) to detect residual solvents or byproducts .

Q. How should researchers evaluate the compound’s biological activity in preclinical models?

- Enzyme inhibition assays : Target adenosine deaminase (ADA) or phosphodiesterase (PDE) isoforms using fluorogenic substrates (e.g., 2'-deoxyadenosine for ADA) at physiologically relevant pH (7.4) .

- Cell-based cytotoxicity : Screen against human tumor lines (e.g., HCT-116, MDA-MB-231) with IC determination via MTT assays, including positive controls (e.g., 5-FU) .

- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes (human/rodent) and plasma protein binding (equilibrium dialysis) to prioritize derivatives .

Advanced Research Questions

Q. What computational methods can predict the compound’s binding mode to therapeutic targets?

- Docking studies : Use AutoDock Vina or Schrödinger Glide with crystal structures of ADA (PDB: 1VFL) or PDE4 (PDB: 3G4K). Focus on the pyrimidine-thioether moiety’s interaction with catalytic zinc ions .

- MD simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess conformational stability of the piperidine carboxamide in hydrophobic binding pockets .

- Quantum mechanical (QM) calculations : Compute Fukui indices for electrophilic/nucleophilic sites to guide functionalization (e.g., methylpropyl side chain modifications) .

Q. How can researchers resolve contradictions in biological activity data across experimental replicates?

- Meta-analysis : Aggregate dose-response curves from ≥3 independent assays and apply hierarchical Bayesian modeling to quantify inter-experiment variability .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify confounding interactions (e.g., off-target inhibition of EGFR or FLT3) .

- Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., pyrimidin-2-yl vs. pyridin-2-yl thioethers) to isolate structure-activity relationships (SAR) .

Q. What strategies are effective for elucidating the reaction mechanism of key synthetic steps?

- Isotopic labeling : Introduce O or C labels at the purine C2/C6 positions to track keto-enol tautomerization during cyclization .

- In-situ monitoring : Use ReactIR to detect transient intermediates (e.g., thiiranium ions in thioether formation) under anhydrous conditions .

- DFT studies : Model transition states for Mannich reactions involving 6-amino-1-methyl-2-thiouracil, comparing activation energies of competing pathways (e.g., C-S vs. C-N bond formation) .

Methodological Resources

- Synthetic protocols : Refer to stepwise procedures for analogous pyrrolo[2,3-d]pyrimidines, emphasizing N-methylmorpholine-mediated coupling in anhydrous DMF .

- Data analysis : Implement JMP or Minitab for DoE optimization, prioritizing factors with Pareto charts .

- Safety protocols : Adhere to CRDC RDF2050103 guidelines for membrane separation and RDF2050112 for reactor design in scaled-up syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.